Naphtho(1,2-d)thiazolium, 2-(3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-(2-furanyl)-1-propen-1-yl)-1-(3-sulfopropyl)-, inner salt
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Overview
Description
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium is a complex organic compound with a unique structure that combines benzothiazole, furan, and naphthothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and naphthothiazole intermediates, followed by their coupling with the furan derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Synthetic Compounds with Biological Activity: Compounds like deoxycorticosterone analogs have similar biological activities and molecular architectures.
Uniqueness
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings
Properties
CAS No. |
68239-17-8 |
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Molecular Formula |
C31H28N2O4S3 |
Molecular Weight |
588.8 g/mol |
IUPAC Name |
3-[2-[(Z,3Z)-3-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)-2-(furan-2-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C31H28N2O4S3/c1-3-32-25-18-21(2)11-13-27(25)38-29(32)19-23(26-10-6-16-37-26)20-30-33(15-7-17-40(34,35)36)31-24-9-5-4-8-22(24)12-14-28(31)39-30/h4-6,8-14,16,18-20H,3,7,15,17H2,1-2H3 |
InChI Key |
UYLBZKFZSFHEDU-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)C)S/C1=C\C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-])\C6=CC=CO6 |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-])C6=CC=CO6 |
Origin of Product |
United States |
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